molecular formula C23H34N4O2S B5106081 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine

1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5106081
M. Wt: 430.6 g/mol
InChI Key: SZGLUAVJWPPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound that features a unique combination of imidazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled methods to achieve the desired substitution patterns . The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Properties

IUPAC Name

1-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S/c1-2-30(28,29)23-24-17-22(27(23)18-20-9-5-3-6-10-20)19-25-15-11-21(12-16-25)26-13-7-4-8-14-26/h3,5-6,9-10,17,21H,2,4,7-8,11-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLUAVJWPPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.